Methyl perfluoropentyl ether
CAS No.: 181214-74-4
Cat. No.: VC7907138
Molecular Formula: C6H3F11O
Molecular Weight: 300.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181214-74-4 |
|---|---|
| Molecular Formula | C6H3F11O |
| Molecular Weight | 300.07 g/mol |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane |
| Standard InChI | InChI=1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3 |
| Standard InChI Key | FBPBXYQMWDFSOE-UHFFFAOYSA-N |
| SMILES | COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Structural and Molecular Characteristics
Methyl perfluoropentyl ether belongs to the family of per- and polyfluoroalkyl substances (PFAS), characterized by a fully fluorinated carbon chain attached to a methoxy group. Its IUPAC name, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane, reflects the substitution pattern of fluorine atoms on the pentane backbone . The molecule’s stability arises from the strong carbon-fluorine bonds, which confer chemical inertness and thermal resistance.
Molecular Geometry and Spectroscopic Data
The compound’s three-dimensional structure, confirmed via X-ray crystallography and computational modeling, reveals a helical conformation due to steric interactions between fluorine atoms . Nuclear magnetic resonance (NMR) spectra show distinct signals for the methoxy proton () and fluorine atoms () .
Synthesis and Industrial Production
Synthetic Pathways
Methyl perfluoropentyl ether is synthesized via fluoroalkylation reactions, typically involving:
-
Reaction of Perfluorinated Alcohols with Methylating Agents:
Perfluoropentanol reacts with methyl iodide in the presence of a base (e.g., potassium hydroxide) to yield the ether . -
Electrochemical Fluorination (ECF):
Direct fluorination of methyl pentyl ether using hydrogen fluoride under electrolytic conditions produces the perfluorinated derivative .
Industrial-Scale Production
A patented method involves the reaction of carbonyl fluoride () with metal fluorides (e.g., AgF) in polar aprotic solvents like acetonitrile, followed by distillation to isolate the product . Typical yields exceed 80% under optimized conditions (20°C, 36-hour reaction time) .
Physicochemical Properties
Thermal and Physical Properties
Methyl perfluoropentyl ether exhibits exceptional thermal stability, with a flash point of -29.6°C and a pour point below -100°C, making it suitable for cryogenic applications . Its low viscosity () and high dielectric strength () are critical for electronics cooling .
| Property | Value | Source |
|---|---|---|
| Boiling Point | 133 °C | |
| Density (20°C) | 1.532 g/cm³ | |
| Vapor Pressure | 0.5 psi (25°C) | |
| Thermal Conductivity | 0.069 W/m·K |
Solubility and Reactivity
-
Miscibility: Fully miscible with hydrocarbons, silicones, and fluoropolymers .
-
Chemical Inertness: Resists oxidation, acids, and bases up to 200°C .
Toxicological and Environmental Profile
Environmental Persistence
Methyl perfluoropentyl ether degrades minimally in the environment, with a half-life exceeding 50 years in soil . Its degradation products, including perfluoropentanoic acid (PFPeA), are bioaccumulative and linked to ecological toxicity .
Future Directions and Alternatives
Research is focused on short-chain PFAS alternatives with reduced environmental impact, such as hydrofluoroethers (HFEs) and ionic liquids . Advances in catalytic defluorination may also enable efficient degradation of existing stocks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume